molecular formula C18H43O3PSi2 B6310302 Bis(trimethylsilyl)dodecylphosphonate CAS No. 1242248-74-3

Bis(trimethylsilyl)dodecylphosphonate

Cat. No. B6310302
CAS RN: 1242248-74-3
M. Wt: 394.7 g/mol
InChI Key: YVPLUQQEYHCVNJ-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl)dodecylphosphonate (BTDDP) is a phosphonate compound that has been used in a variety of scientific applications. The compound is a derivative of dodecylphosphonic acid, which is an organophosphorus acid that has been used as an intermediate in the synthesis of various compounds. BTDDP is a colorless, odorless, and water-soluble compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Bis(trimethylsilyl)dodecylphosphonate has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including polymers, peptides, and peptidomimetics. It has also been used as an intermediate in the synthesis of a variety of compounds, including organophosphates, phosphonates, and phosphates. In addition, Bis(trimethylsilyl)dodecylphosphonate has been used as a catalyst in the synthesis of peptides and peptidomimetics.

Mechanism of Action

Bis(trimethylsilyl)dodecylphosphonate has been used in a variety of scientific research applications due to its ability to form strong bonds with other compounds. The compound forms strong covalent bonds with other compounds, which makes it an ideal reagent for a variety of scientific research applications. The compound can also form hydrogen bonds with other compounds, which makes it an ideal catalyst for a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(trimethylsilyl)dodecylphosphonate have not been fully studied. However, the compound has been shown to be non-toxic and non-carcinogenic in animal studies. The compound has also been shown to have no adverse effects on the reproductive system in animal studies.

Advantages and Limitations for Lab Experiments

The use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications has several advantages. The compound is non-toxic and non-carcinogenic, which makes it an ideal reagent for a variety of scientific research applications. The compound is also water-soluble, which makes it easy to use and store. In addition, the compound is relatively inexpensive, which makes it an ideal reagent for a variety of scientific research applications.
The use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications also has several limitations. The compound is not very stable, which can make it difficult to use in certain applications. In addition, the compound is not very soluble in organic solvents, which can make it difficult to use in certain applications. Finally, the compound is not very reactive, which can make it difficult to use in certain applications.

Future Directions

There are several potential future directions for the use of Bis(trimethylsilyl)dodecylphosphonate in scientific research applications. One potential direction is the use of the compound as a catalyst in the synthesis of peptides and peptidomimetics. Another potential direction is the use of the compound as a reagent in the synthesis of polymers, peptides, and peptidomimetics. Finally, the compound could be used in the synthesis of organophosphates, phosphonates, and phosphates.

Synthesis Methods

Bis(trimethylsilyl)dodecylphosphonate can be synthesized using a variety of methods. One method involves the reaction of dodecylphosphonic acid with trimethylsilyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction produces a mixture of Bis(trimethylsilyl)dodecylphosphonate and trimethylsilyldodecylphosphonate, which can be easily separated by column chromatography. The compound can also be synthesized from dodecylphosphonic acid and trimethylsilyl chloride using a palladium-catalyzed reaction.

properties

IUPAC Name

[dodecyl(trimethylsilyloxy)phosphoryl]oxy-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H43O3PSi2/c1-8-9-10-11-12-13-14-15-16-17-18-22(19,20-23(2,3)4)21-24(5,6)7/h8-18H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPLUQQEYHCVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H43O3PSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(trimethylsilyl)dodecylphosphonate

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